N-(4-iodophenyl)-N-(methylsulfonyl)glycine

Description

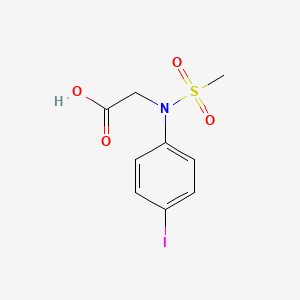

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodo-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWIJGGMZWYDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis in Research

Spectroscopic Methodologies for Elucidating the Structure of N-(4-iodophenyl)-N-(methylsulfonyl)glycine

Spectroscopic techniques are fundamental to confirming the identity and elucidating the detailed structural features of N-(4-iodophenyl)-N-(methylsulfonyl)glycine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing atomic-level structural information. For N-(4-iodophenyl)-N-(methylsulfonyl)glycine, both ¹H and ¹³C NMR would provide a definitive map of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The 4-iodophenyl group would exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons (-CH₂-) of the glycine (B1666218) unit would likely appear as a singlet, while the methyl protons (-CH₃) of the methylsulfonyl group would also produce a singlet, typically at a higher field.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. Key expected resonances would include the carbonyl carbon of the carboxylic acid, carbons of the aromatic ring (with the carbon attached to the iodine atom showing a characteristic low-field shift), the methylene carbon of the glycine moiety, and the methyl carbon of the sulfonyl group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons, solidifying the structural assignment. Dynamic NMR studies could also provide insight into rotational barriers, for instance, around the N-S bond. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-iodophenyl)-N-(methylsulfonyl)glycine (Note: These are estimated values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 170 - 175 |

| Aromatic CH (ortho to I) | 7.7 - 7.9 (d) | 138 - 140 |

| Aromatic CH (ortho to N) | 7.2 - 7.4 (d) | 128 - 130 |

| Aromatic C-I | - | 95 - 100 |

| Aromatic C-N | - | 140 - 145 |

| Glycine CH₂ | 4.2 - 4.5 (s) | 50 - 55 |

| Methylsulfonyl CH₃ | 3.0 - 3.3 (s) | 40 - 45 |

This is an interactive data table. You can sort and filter the data as needed.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule. The spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key expected vibrational modes include:

O-H Stretch: A broad band in the 3300-2500 cm⁻¹ region, characteristic of the carboxylic acid.

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹, also from the carboxylic acid.

SO₂ Stretches: Two strong bands, corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-N and S-N Stretches: Vibrations for these bonds would also be present in the fingerprint region.

Table 2: Predicted Principal IR Absorption Frequencies for N-(4-iodophenyl)-N-(methylsulfonyl)glycine

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methylsulfonyl | SO₂ Asymmetric Stretch | ~1350 |

| Methylsulfonyl | SO₂ Symmetric Stretch | ~1160 |

| Aromatic C-H | C-H Bending (out-of-plane) | 800 - 850 |

This is an interactive data table. You can sort and filter the data as needed.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₉H₁₀INO₄S. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of iodine.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The subsequent fragmentation pattern provides structural information. Expected fragmentation pathways for N-(4-iodophenyl)-N-(methylsulfonyl)glycine could include:

Loss of the carboxylic acid group (-COOH).

Cleavage of the S-N bond.

Cleavage of the N-C bond of the glycine moiety.

Loss of the methylsulfonyl group (-SO₂CH₃).

X-ray Crystallography and Solid-State Structural Investigations of N-(4-iodophenyl)-N-(methylsulfonyl)glycine

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov An analysis of N-(4-iodophenyl)-N-(methylsulfonyl)glycine would yield detailed data on bond lengths, bond angles, and torsion angles.

This technique would definitively establish the molecular conformation in the crystal lattice. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and other non-covalent interactions, which dictate the crystal packing. nih.goviucr.org Studies on similar N-phenyl derivatives show that differing substituents and their positions can lead to varied crystal packing and hydrogen-bond motifs. nih.gov

Table 3: Hypothetical Crystallographic Data for N-(4-iodophenyl)-N-(methylsulfonyl)glycine (Note: This table presents representative parameters that could be obtained from an X-ray diffraction experiment.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

This is an interactive data table. You can sort and filter the data as needed.

Conformational Preferences and Dynamics of N-(4-iodophenyl)-N-(methylsulfonyl)glycine in Solution and Solid States

Research on arylsulfonamides has shown that the conformation around the S-N bond is of significant interest. nih.govnih.gov The orientation of the arylsulfonyl group relative to the glycine backbone would be a key structural feature. In the solid state, the conformation is fixed and can be determined by X-ray crystallography. In solution, the molecule would exist as an equilibrium of different conformers. The preferred conformation is often a balance between steric hindrance and electronic interactions. nih.govnih.gov Theoretical calculations using density functional theory (DFT) can be used to model the potential energy surface and predict the lowest energy conformers, which can then be correlated with experimental NMR data. nih.gov

Computational Chemistry and Molecular Modeling of N 4 Iodophenyl N Methylsulfonyl Glycine

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(4-iodophenyl)-N-(methylsulfonyl)glycine Analogs

Predictive Capabilities and Limitations of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to describe the relationship between the chemical structures of compounds and their biological activities. The development of a robust QSAR model for N-(4-iodophenyl)-N-(methylsulfonyl)glycine would require a dataset of structurally similar compounds with experimentally determined biological activities.

A hypothetical QSAR study would involve the calculation of various molecular descriptors for N-(4-iodophenyl)-N-(methylsulfonyl)glycine and its analogs. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Potential Relevance |

| Constitutional | Molecular Weight (MW), Number of Rotatable Bonds (NRB) | Influence on size, conformation, and bioavailability. |

| Topological | Topological Polar Surface Area (TPSA), Wiener Index | Related to polarity, intermolecular interactions, and transport properties. |

| Geometrical | 3D Shape Indices, Molecular Volume | Describes the spatial arrangement of atoms, crucial for receptor binding. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Pertains to electronic properties, reactivity, and interaction with biological targets. |

Once calculated, these descriptors would be used to build a mathematical model correlating them with a specific biological activity. The predictive power of such a model would then be rigorously validated.

However, a critical limitation is the absence of such a dataset and corresponding QSAR studies for N-(4-iodophenyl)-N-(methylsulfonyl)glycine in the available literature. General QSAR models for halogenated aromatic compounds or other glycine (B1666218) transporter inhibitors exist, but their direct applicability to this specific molecule is unconfirmed and would be speculative. nih.gov For instance, studies on other glycine transporter type 1 inhibitors have successfully used descriptors like molecular weight, LogP, and polar surface area to build predictive QSAR models. nih.gov Without a specific study, it is impossible to detail the predictive capabilities and limitations of a QSAR model for N-(4-iodophenyl)-N-(methylsulfonyl)glycine.

In Silico Prediction of ADME Properties for Research Design

In silico ADME prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. Various computational tools and models are used to estimate properties like absorption, distribution, metabolism, and excretion.

For N-(4-iodophenyl)-N-(methylsulfonyl)glycine, a theoretical ADME profile could be generated using commercially available software or web-based platforms. These predictions are based on the compound's structure and physicochemical properties.

Table 2: Hypothetical In Silico ADME Profile for N-(4-iodophenyl)-N-(methylsulfonyl)glycine

| ADME Property | Predicted Parameter | Potential Implication for Research Design |

| Absorption | Caco-2 Permeability, Human Intestinal Absorption (HIA) | Indicates potential for oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Suggests potential for CNS activity and distribution in the body. |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor Profile | Predicts potential drug-drug interactions and metabolic pathways. |

| Excretion | Total Clearance, Renal Organic Cation Transporter substrate | Estimates the rate and route of elimination from the body. |

While these predictions are valuable for guiding initial research, it is imperative to note that no specific, peer-reviewed studies presenting and discussing the in silico ADME profile of N-(4-iodophenyl)-N-(methylsulfonyl)glycine could be located. The accuracy of any generated profile would be unverified by experimental data. Studies on structurally related sulfonamides and benzimidazoles have utilized tools like pkCSM for ADME prediction, but these results cannot be directly extrapolated. creative-biolabs.comresearchgate.net

Advanced Applications and Research Utility of N 4 Iodophenyl N Methylsulfonyl Glycine

N-(4-iodophenyl)-N-(methylsulfonyl)glycine as a Chemical Probe in Biological Systems in vitro

While direct studies on N-(4-iodophenyl)-N-(methylsulfonyl)glycine as a chemical probe are not extensively documented, the broader class of N-aryl-N-sulfonylglycine derivatives has shown significant potential in modulating biological systems. These compounds are often investigated as enzyme inhibitors. For instance, the structurally related compound, N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine, has been explored for its potential to interact with specific enzymes by binding to their active sites, thereby inhibiting their catalytic activity. This inhibitory action is a key characteristic of a chemical probe, which is a small molecule used to study and manipulate biological systems.

The N-(4-iodophenyl)-N-(methylsulfonyl)glycine scaffold possesses the necessary pharmacophoric features to be investigated as a probe for various biological targets. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, while the iodophenyl group can engage in halogen bonding and hydrophobic interactions. The glycine (B1666218) portion provides a carboxylic acid group that can participate in ionic interactions or serve as a handle for further modifications. These features suggest its potential utility in probing the active sites of enzymes or the binding pockets of receptors in in vitro assays.

Role of N-(4-iodophenyl)-N-(methylsulfonyl)glycine as a Building Block in Complex Molecule Synthesis

The trifunctional nature of N-(4-iodophenyl)-N-(methylsulfonyl)glycine makes it a valuable building block for the synthesis of more complex molecules. Each of its key functional groups—the iodophenyl group, the glycine carboxyl group, and the sulfonamide nitrogen—can be selectively modified to construct diverse molecular architectures.

Suzuki-Miyaura Coupling and Other Cross-Coupling Reactions Involving the Iodophenyl Group

The presence of an iodine atom on the phenyl ring is a particularly attractive feature for synthetic chemists, as it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a prominent example. beilstein-journals.org The high reactivity of the carbon-iodine bond makes N-(4-iodophenyl)-N-(methylsulfonyl)glycine an excellent substrate for such transformations.

For instance, studies on similar molecules like N-Boc-4-iodophenylalanine have demonstrated successful Suzuki-Miyaura coupling with various boronic acids to create biaryl structures. researchgate.net This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction conditions can often be mild, tolerating a wide range of functional groups, which is crucial for complex molecule synthesis. beilstein-journals.org

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 85-95 | beilstein-journals.org |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 90-98 | researchgate.net |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 | >95 | Not specified |

This table represents typical conditions for Suzuki-Miyaura reactions involving iodophenyl compounds and is for illustrative purposes.

Other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be envisaged using the iodophenyl moiety of N-(4-iodophenyl)-N-(methylsulfonyl)glycine as the starting point. This allows for the introduction of a wide array of substituents, including vinyl groups, alkynes, and amines, further expanding its synthetic utility.

Derivatization of the Glycine Carboxyl and Amine Functionalities

The glycine portion of the molecule offers additional sites for chemical modification. The carboxylic acid can be readily converted into esters, amides, or other functional groups using standard organic chemistry techniques. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or using a coupling agent. Amide formation, on the other hand, can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov

The nitrogen atom of the sulfonamide, while generally less reactive than a free amine, can still undergo certain reactions. Under specific conditions, the hydrogen on the nitrogen of a primary or secondary sulfonamide can be substituted. However, in N-(4-iodophenyl)-N-(methylsulfonyl)glycine, the nitrogen is already tertiary, making it less amenable to further substitution at the nitrogen itself.

Development of N-(4-iodophenyl)-N-(methylsulfonyl)glycine Derivatives for Specific Research Targets

The core structure of N-(4-iodophenyl)-N-(methylsulfonyl)glycine can serve as a scaffold for the development of new molecules with specific biological activities. By systematically modifying the different functional groups, libraries of compounds can be generated and screened for their ability to interact with particular research targets.

For example, the N-phenyl-sulfonamide framework is present in a number of biologically active compounds. Research into N-(heterocyclylphenyl)benzenesulfonamides has led to the discovery of potent inhibitors of the Wnt/β-catenin signaling pathway, which is a critical target in cancer research. nih.gov This suggests that derivatives of N-(4-iodophenyl)-N-(methylsulfonyl)glycine, where the iodophenyl group is further functionalized or replaced, could be explored for similar activities.

The development of such derivatives often involves a structure-activity relationship (SAR) study, where the impact of different substituents on the biological activity of the molecule is systematically evaluated. The versatility of the N-(4-iodophenyl)-N-(methylsulfonyl)glycine scaffold makes it an ideal starting point for such investigations.

Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of N-(4-iodophenyl)-N-(methylsulfonyl)glycine, providing the means to separate the compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of this non-volatile compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for N-(4-iodophenyl)-N-(methylsulfonyl)glycine is critical for accurate quantification and purity assessment. A typical method would employ reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A well-defined HPLC method involves the careful selection of a stationary phase, mobile phase, and detection wavelength. For N-(4-iodophenyl)-N-(methylsulfonyl)glycine, a C18 column is a common choice for the stationary phase due to its versatility in retaining a wide range of organic molecules. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components in a sample mixture.

Detection is typically performed using a UV detector, as the iodophenyl group in the molecule is expected to have a strong chromophore, absorbing UV light at a specific wavelength (e.g., around 254 nm).

Method validation is a crucial step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Interactive Table 1: Example HPLC Method Parameters for N-(4-iodophenyl)-N-(methylsulfonyl)glycine Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 8.5 minutes (dependent on exact system and conditions) |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography is generally suitable for compounds that are volatile and thermally stable. N-(4-iodophenyl)-N-(methylsulfonyl)glycine, being a glycine (B1666218) derivative with a relatively high molecular weight and polarity, is not inherently suitable for direct GC analysis.

However, GC could be employed for the analysis of volatile impurities or for the compound itself after a derivatization step. Derivatization would involve converting the carboxylic acid and the N-H group into more volatile esters and silyl (B83357) ethers, for instance. A common derivatization reagent for such compounds is N,O-bis(trimethylsilyl)acetamide (BSA) which would silylate the acidic protons. nih.gov While not a primary method for purity assessment of the final compound, it could be a valuable tool for monitoring reaction progress or detecting specific volatile by-products.

Chiral Chromatography for Enantiomeric Purity (if chiral)

The structure of N-(4-iodophenyl)-N-(methylsulfonyl)glycine does not inherently contain a chiral center. However, if a chiral variant were to be synthesized, for example, by introducing a chiral center in the glycine backbone, then chiral chromatography would be essential to separate and quantify the enantiomers.

Chiral separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. For a compound like this, a CSP would be the more common approach. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of enantiomers. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

Spectrophotometric and Fluorometric Assay Development for Research Applications

Spectrophotometric and fluorometric assays can be developed for the quantification of N-(4-iodophenyl)-N-(methylsulfonyl)glycine in various research contexts, offering simpler and often higher throughput alternatives to chromatography.

UV-Vis spectrophotometry can be used for a straightforward quantification of the pure compound in solution. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined. The iodophenyl moiety is the primary chromophore and would be the basis for this type of assay.

Fluorometric assays, while potentially more sensitive, would require the compound to be fluorescent or to be derivatized with a fluorescent tag. While the native fluorescence of N-(4-iodophenyl)-N-(methylsulfonyl)glycine is not documented in the provided context, derivatization strategies could be employed. For example, the carboxylic acid group could be reacted with a fluorescent amine to introduce a fluorophore.

Electrophoretic Methods for Purity and Interaction Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used as an alternative or complementary method to HPLC for purity assessment. In CE, separation is based on the differential migration of charged species in an electric field. Given the presence of a carboxylic acid group, N-(4-iodophenyl)-N-(methylsulfonyl)glycine will be negatively charged at neutral and basic pH, making it suitable for CE analysis.

This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For purity analysis, a simple capillary zone electrophoresis (CZE) method could be developed. If enantiomeric separation were required, chiral selectors could be added to the background electrolyte. nih.gov

Furthermore, electrophoretic methods can be employed to study interactions between N-(4-iodophenyl)-N-(methylsulfonyl)glycine and other molecules, such as proteins or receptors, by observing changes in electrophoretic mobility upon binding.

Future Research Directions and Unexplored Potential of N 4 Iodophenyl N Methylsulfonyl Glycine

Identification of Novel Research Avenues and Untapped Applications

The unique combination of functional groups in N-(4-iodophenyl)-N-(methylsulfonyl)glycine opens up several intriguing avenues for future research, primarily centered on its potential as a bioactive agent.

Targeting Protein Kinases: The development of small molecule kinase inhibitors is a rapidly expanding area of oncology research. nih.govsemanticscholar.org Many approved kinase inhibitors feature an N-aryl scaffold. The N-(4-iodophenyl)-N-(methylsulfonyl)glycine structure could serve as a foundational template for the design of novel kinase inhibitors. The iodophenyl group can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for the target kinase. acs.org Furthermore, the methylsulfonyl group is a common feature in many kinase inhibitors, contributing to improved solubility and metabolic stability. namiki-s.co.jp Future research could involve screening this compound and its derivatives against a panel of kinases to identify potential therapeutic targets.

Development of Radiopharmaceuticals: The presence of an iodine atom on the phenyl ring makes N-(4-iodophenyl)-N-(methylsulfonyl)glycine an excellent candidate for the development of radiolabeled compounds for imaging and therapeutic applications. nih.gov The iodine can be substituted with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to create a radiotracer for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This could be particularly valuable for visualizing and quantifying the distribution of a specific biological target in vivo, aiding in disease diagnosis and monitoring treatment response.

Exploration as a Peptidomimetic Scaffold: N-aryl glycine (B1666218) oligomers are being investigated as peptidomimetics, which are molecules that mimic the structure and function of peptides. acs.org These structures can offer advantages over traditional peptides, such as improved stability and oral bioavailability. The N-(4-iodophenyl)-N-(methylsulfonyl)glycine molecule could serve as a monomeric unit for the synthesis of novel peptidomimetic oligomers with unique conformational properties conferred by the bulky and electronically distinct substituents.

Untapped Applications in Other Therapeutic Areas: Beyond oncology, the structural features of N-(4-iodophenyl)-N-(methylsulfonyl)glycine suggest potential applications in other disease areas. For instance, compounds containing a sulfonyl group have been explored for the treatment of diabetes and its complications. nih.govresearchgate.net Additionally, glycine derivatives have been investigated for their roles in neurotransmission and as agents for detoxification. nih.govnih.govwikipedia.org

Table 1: Potential Research Applications of N-(4-iodophenyl)-N-(methylsulfonyl)glycine

| Research Area | Potential Application | Rationale based on Structural Features |

|---|---|---|

| Oncology | Kinase Inhibitor | N-aryl scaffold, halogen bonding potential of iodophenyl group, solubility enhancement by methylsulfonyl group. |

| Medical Imaging | Radiopharmaceutical | Presence of iodine allows for radiolabeling with isotopes for PET or SPECT imaging. |

| Drug Design | Peptidomimetic Scaffold | N-aryl glycine core can be oligomerized to create stable, peptide-like structures. |

| Metabolic Diseases | Antidiabetic Agent | Sulfonyl-containing compounds have shown activity in regulating glucose metabolism. |

| Neurology | Neuromodulatory Agent | Glycine is an important neurotransmitter, and its derivatives may modulate receptor activity. |

Integration with Emerging Technologies in Chemical and Biological Research

The comprehensive study of N-(4-iodophenyl)-N-(methylsulfonyl)glycine can be significantly accelerated and enhanced by leveraging emerging technologies.

Artificial Intelligence in Drug Design: Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. mdpi.com AI algorithms can be employed to predict the biological activities, pharmacokinetic properties, and potential toxicity of N-(4-iodophenyl)-N-(methylsulfonyl)glycine and a virtual library of its derivatives. nih.gov This in silico approach can prioritize the synthesis of compounds with the highest probability of desired therapeutic effects, thereby reducing the time and cost of drug development. nih.gov For instance, generative AI models could design novel analogs with optimized binding affinities for specific protein targets.

Click Chemistry for Library Synthesis: "Click chemistry" refers to a class of reactions that are rapid, efficient, and high-yielding. csmres.co.uknih.gov The iodophenyl group of N-(4-iodophenyl)-N-(methylsulfonyl)glycine can be a versatile handle for click chemistry reactions, such as the Sonogashira coupling, to rapidly generate a diverse library of derivatives. nih.gov This high-throughput synthesis approach would enable a more comprehensive exploration of the structure-activity relationships (SAR) of this chemical scaffold.

Advanced Glycoinformatics: Given that glycine can be a component of more complex biological molecules, advanced glycoinformatics tools, potentially integrated with AI, could be used to model the incorporation of N-(4-iodophenyl)-N-(methylsulfonyl)glycine into larger glycoconjugates. nih.govacs.org This could open up novel avenues in the study of carbohydrate-protein interactions and the development of glycomimetic drugs.

Challenges and Opportunities in the Comprehensive Study of N-(4-iodophenyl)-N-(methylsulfonyl)glycine

While the future research directions for N-(4-iodophenyl)-N-(methylsulfonyl)glycine are promising, there are challenges and opportunities that need to be considered.

Synthesis and Scalability: The synthesis of N-aryl glycine derivatives can be challenging. nih.govrsc.org Developing a mild, efficient, and scalable synthesis for N-(4-iodophenyl)-N-(methylsulfonyl)glycine will be a crucial first step. Overcoming synthetic hurdles will present an opportunity to develop novel synthetic methodologies that could be broadly applicable to the synthesis of other N-substituted amino acid derivatives.

Biological Target Identification: A significant challenge will be the identification of the specific biological targets of N-(4-iodophenyl)-N-(methylsulfonyl)glycine. This will require a combination of computational and experimental approaches, such as target-based screening, phenotypic screening, and chemoproteomics. The opportunity here lies in the potential discovery of novel biological pathways and therapeutic targets.

Understanding Structure-Activity Relationships: A comprehensive understanding of the SAR for this class of compounds will be essential for optimizing their therapeutic potential. This will involve the systematic modification of each of the three key structural motifs and the evaluation of the resulting changes in biological activity. This presents an opportunity to build a detailed understanding of how halogen bonding, the sulfonyl group, and the N-aryl glycine backbone contribute to molecular recognition and biological function.

Q & A

Q. What are the established synthetic routes for N-(4-iodophenyl)-N-(methylsulfonyl)glycine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 4-iodoaniline with methylsulfonyl-protected glycine derivatives (e.g., methylsulfonyl chloride and glycine ethyl ester) under basic conditions. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of aniline to sulfonyl reagent) and using anhydrous solvents (e.g., THF or DMF) at 60–80°C for 6–12 hours. Monitor by TLC or HPLC to minimize by-products like unreacted glycine esters .

Q. Which analytical techniques are critical for confirming the structure and purity of N-(4-iodophenyl)-N-(methylsulfonyl)glycine?

- Methodological Answer : Use 1H/13C NMR to confirm substituent integration and chemical shifts (e.g., the methylsulfonyl group typically appears at δ ~3.0–3.5 ppm for protons and δ ~40–45 ppm for carbons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected [M+H]+: C9H10IN2O4S = 417.94 g/mol). Purity ≥95% can be confirmed via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .

Q. How should stability studies be designed to assess degradation under storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity over 4 weeks. Analyze samples weekly via HPLC to detect hydrolysis of the sulfonyl group or iodophenyl dehalogenation. Store the compound in amber vials at –20°C under inert gas (argon) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do electronic effects of the 4-iodophenyl substituent influence biological activity compared to other halogenated analogs?

- Methodological Answer : The iodine atom’s strong electron-withdrawing nature enhances electrophilic character, potentially improving binding to targets like ion channels. Compare activity against fluorinated analogs (e.g., 3FMSG in ) using patch-clamp assays for potassium channel modulation. Correlate IC50 values with Hammett σ constants to quantify electronic effects .

Q. What computational strategies predict binding modes of N-(4-iodophenyl)-N-(methylsulfonyl)glycine with protein targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of homologous proteins (e.g., KCNA1 potassium channels). Prioritize poses where the iodophenyl group occupies hydrophobic pockets and the sulfonyl moiety forms hydrogen bonds with lysine/arginine residues. Validate predictions with mutagenesis studies on key binding residues .

Q. How can contradictory data on solubility and bioavailability be resolved?

- Methodological Answer : Use a tiered approach:

Q. What protocols mitigate toxicity risks during in vivo studies?

- Methodological Answer : Follow OECD guidelines for acute oral toxicity (Limit Test at 2000 mg/kg). Use PPE (gloves, lab coats) and fume hoods during handling. Pre-screen for hepatotoxicity via HepG2 cell viability assays (MTT test) and monitor renal biomarkers (creatinine, BUN) in rodent models .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.